1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3N3/c24-16-7-4-8-17(12-16)30-22-18-10-9-15(23(25,26)27)11-20(18)28-13-19(22)21(29-30)14-5-2-1-3-6-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDCLJTWSRRUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions tailored to the specific requirements of large-scale production.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
These reactions can lead to the formation of various derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline exhibit a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that pyrazoloquinolines can possess significant antibacterial properties. For instance, in silico molecular docking studies have shown promising interactions with bacterial enzymes such as dihydrofolate reductase (DHFR), suggesting potential as antibacterial agents .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer activity, with results indicating that modifications in the pyrazoloquinoline structure can enhance cytotoxic effects against various cancer cell lines.
Case Study 1: Antibacterial Evaluation
A recent study focused on synthesizing a series of pyrazoloquinolines and evaluating their antibacterial potential against Staphylococcus aureus. The synthesized compounds were subjected to molecular docking studies against DHFR, revealing strong binding affinities for certain derivatives, indicating their potential as new antibacterial agents.
Case Study 2: Anticancer Activity Assessment
Another investigation assessed the cytotoxic effects of pyrazoloquinoline derivatives on human cancer cell lines. The study found that specific substitutions on the quinoline ring significantly increased cytotoxicity compared to unmodified compounds. This highlights the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy as a drug candidate .
Comparison with Similar Compounds
Key Observations :
- The 3-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in target proteins compared to smaller substituents like methyl (2b).
- Amino-substituted derivatives (e.g., 2i) exhibit strong anti-inflammatory effects but lack the trifluoromethyl group, which may reduce metabolic stability compared to the target compound .
Substituent Variations at Position 7
Key Observations :
- The CF₃ group at position 7 is shared with MM-I-10 (14l), a compound with demonstrated selectivity for α6-GABAAR subtypes, suggesting the target compound may also interact with CNS targets .
- Ester derivatives (e.g., 7f) prioritize synthetic accessibility (84% yield) over bioactivity, highlighting the pharmacological advantage of CF₃ substitution .
Anti-Inflammatory Pyrazolo[4,3-c]quinolines
Derivatives such as 2i and 2m (Table 1) inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells with IC₅₀ values comparable to the positive control 1400W. These compounds feature primary amino or carboxylic acid groups, which are absent in the target compound. The QSAR analysis indicates that electron-donating groups (e.g., -OH, -NH₂) enhance anti-inflammatory potency by modulating iNOS/COX-2 expression . In contrast, the target compound’s 3-chlorophenyl and CF₃ groups may favor different therapeutic pathways, such as CNS modulation, due to their electron-withdrawing nature .
Biological Activity
1-(3-Chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H13ClF3N3. Its structure includes a pyrazoloquinoline core, which is known for various biological activities. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and biological activity.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with some derivatives showing potency comparable to established anti-inflammatory agents like 1400 W. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 2a | 0.39 | Inhibition of iNOS |
| Compound 2b | 0.55 | Inhibition of COX-2 |
| Compound 2c | 0.70 | Dual inhibition of iNOS and COX-2 |
Anticancer Activity
The potential anticancer properties of pyrazolo[4,3-c]quinoline derivatives have also been explored. Certain compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology.
A specific study reported on the synthesis and evaluation of several pyrazolo[4,3-c]quinoline derivatives against cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 |
| Compound B | A549 (Lung Cancer) | 8.2 |
| Compound C | HeLa (Cervical Cancer) | 6.5 |
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand the structural features that contribute to the biological activity of these compounds. Factors such as the position and nature of substituents on the phenyl rings significantly influence both anti-inflammatory and anticancer activities.
Key Findings from SAR Studies:
- Substituent Positioning: Para-substitution generally enhances activity compared to ortho or meta positions.
- Electronics: Electron-donating groups tend to increase anti-inflammatory activity, while electron-withdrawing groups may enhance cytotoxicity against cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[4,3-c]quinoline derivatives in preclinical models:
- Anti-inflammatory Efficacy: A derivative was tested in a murine model of acute inflammation, showing a significant reduction in paw edema compared to controls.
- Cancer Treatment: In vivo studies demonstrated that a specific derivative reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
Q & A
Q. What are the established synthetic routes for 1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step strategies, including cyclocondensation of 2,4-dichloroquinoline-3-carbonitrile with hydrazine derivatives, followed by halogen displacement and Suzuki-Miyaura coupling for aryl group introduction. For example, describes using 2,4-dichloroquinoline-3-carbonitrile as a starting material, reacting with hydrazine hydrate to form the pyrazole ring, followed by substitution reactions to introduce substituents like trifluoromethyl groups. Palladium-catalyzed cross-coupling (e.g., with 3-chlorophenylboronic acid) is critical for aryl functionalization .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify aromatic protons and carbons (e.g., δ 8.44 ppm for H-4 in pyrazoloquinoline core; δ 120.6 ppm for CF in C NMR) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at 336.0904) .
- IR Spectroscopy : Bands at ~1100–1170 cm confirm C-F stretching in trifluoromethyl groups .
Q. What solvents and catalysts are optimal for pyrazoloquinoline ring formation?
DMF is commonly used as a solvent for cyclocondensation due to its high polarity. Catalysts like Pd(dba) with XPhos ligand facilitate cross-coupling reactions (e.g., achieved 70% yield in aryl amination using CsCO and Pd catalysis) .
Advanced Research Questions
Q. How can reaction yields be improved during trifluoromethyl group introduction?
- Reagent Selection : Trifluoroacetimidoyl chlorides or CF-containing aldehydes are effective for direct trifluoromethylation ( ).
- Temperature Control : Slow addition of trifluoromethylating agents at 0–5°C minimizes side reactions .
- Purification : Reverse-phase HPLC is recommended for isolating trifluoromethylated intermediates ( reported 29% yield improvement after optimization) .
Q. What mechanistic insights explain regioselectivity in pyrazolo[4,3-c]quinoline synthesis?
The 4-position of quinoline is electron-deficient due to adjacent nitrile/carbonyl groups, favoring nucleophilic attack by hydrazine. DFT studies suggest that steric hindrance from the 3-chlorophenyl group directs substitution to the 7-position ( ) .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact pharmacological activity?
- Chlorophenyl Groups : Enhance binding to hydrophobic pockets in kinase targets (e.g., notes ELND006, a related compound, showed γ-secretase inhibition with IC < 10 nM).
- Trifluoromethyl Groups : Improve metabolic stability and membrane permeability due to lipophilicity ( highlights CF's role in bioactivity) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- HPLC-MS Sensitivity : Trifluoromethyl groups cause peak tailing; using C18 columns with 0.1% formic acid in mobile phase improves resolution.
- Degradation Products : Acidic conditions may hydrolyze the pyrazole ring, requiring stability studies at pH 1–3 ( observed hydrolysis to dihydroquinolines under strong acid) .
Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields for similar pyrazoloquinolines?
Discrepancies often stem from:
- Catalyst Purity : Pd catalysts with >98% purity reduce byproducts ( achieved 88% yield using Pd(dba)).
- Solvent Drying : Anhydrous DMF (≤50 ppm HO) prevents hydrolysis of trifluoromethyl intermediates .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Q. How to design analogs for SAR studies without compromising solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
